6-Sulfonicotinic acid

Vue d'ensemble

Description

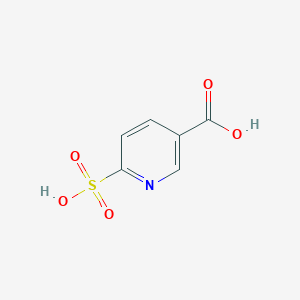

6-sulfopyridine-3-carboxylic acid is an organic compound with the molecular formula C6H5NO5S It is a derivative of pyridine, featuring both a sulfonic acid group and a carboxylic acid group attached to the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-sulfopyridine-3-carboxylic acid typically involves the sulfonation of pyridine-3-carboxylic acid. One common method is the reaction of pyridine-3-carboxylic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, and the temperature is carefully regulated to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of 6-sulfopyridine-3-carboxylic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

6-sulfopyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohol derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

6-Sulfonicotinic acid has the molecular formula and features both a sulfonic acid group and a carboxylic acid group attached to a pyridine ring. This dual functionality allows it to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis.

Scientific Research Applications

1. Chemistry: Synthesis Building Block

- Role in Organic Synthesis : this compound serves as a precursor for synthesizing more complex molecules. Its functional groups enable it to undergo various chemical reactions such as oxidation, reduction, and substitution, facilitating the creation of diverse chemical entities.

- Reactions : It can be oxidized to form sulfonic acid derivatives or reduced to convert the carboxylic acid group into an alcohol. Substitution reactions can also occur, allowing for the introduction of different functional groups.

2. Biological Applications

- Enzyme Inhibition Studies : The compound is utilized in biological research to investigate enzyme inhibition mechanisms. Its ability to form strong hydrogen bonds with proteins makes it valuable for studying protein-ligand interactions.

- Drug Development : Due to its structural similarity to biologically active compounds, this compound is explored as a potential lead compound in drug discovery, particularly in targeting specific enzymes involved in disease pathways.

3. Industrial Applications

- Dyes and Pigments Production : In industry, this compound is employed in the manufacture of dyes and pigments due to its ability to form stable color complexes. This application is significant in textile and coating industries where color stability is crucial.

- Specialty Chemicals : The compound is also used in producing various specialty chemicals, further expanding its utility beyond academic research.

Case Studies

- Enzyme Inhibition Study : A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. Results indicated significant inhibition, suggesting potential therapeutic applications.

- Synthesis of Novel Dyes : Researchers successfully synthesized new dye compounds using this compound as a precursor. The resulting dyes exhibited enhanced stability and colorfastness compared to traditional dyes.

Mécanisme D'action

The mechanism of action of 6-sulfopyridine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with proteins and enzymes, affecting their activity. The carboxylic acid group can participate in various biochemical pathways, influencing cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyridine-3-carboxylic acid: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.

6-sulfonicotinic acid: Similar structure but may have different reactivity and applications.

Uniqueness

6-sulfopyridine-3-carboxylic acid is unique due to the presence of both sulfonic and carboxylic acid groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

Activité Biologique

6-Sulfonicotinic acid, a derivative of nicotinic acid, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonic acid group (-SO3H) attached to the pyridine ring of nicotinic acid. This modification enhances its solubility and bioactivity compared to other nicotinic derivatives. Its molecular formula is C6H6N2O3S, with a molecular weight of approximately 190.19 g/mol.

1. Anti-inflammatory Effects

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro experiments using RAW 264.7 macrophage cells showed that this compound effectively reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 when stimulated with lipopolysaccharides (LPS) and interferon-gamma (IFN-γ) . The inhibition of these cytokines suggests a potential role in managing inflammatory diseases.

2. Antioxidant Activity

Research indicates that this compound possesses antioxidant properties, which can mitigate oxidative stress in various biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), thereby contributing to cellular health and longevity.

3. Neuroprotective Effects

Studies have suggested that derivatives of nicotinic acid, including this compound, may have neuroprotective effects. These compounds can modulate pathways involved in neurodegeneration, potentially offering therapeutic benefits for conditions such as Alzheimer's disease . The modulation of sirtuins, particularly SIRT1, has been implicated in these protective mechanisms.

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Interaction : Similar to other nicotinic acid derivatives, this compound may interact with G protein-coupled receptors, influencing lipid metabolism and inflammatory pathways .

- Cytokine Modulation : By inhibiting the expression of key inflammatory mediators, this compound can alter the immune response at the cellular level .

- Oxidative Stress Reduction : Its antioxidant capabilities help in scavenging free radicals, thus reducing oxidative damage .

Table 1: Summary of Biological Activities

Case Study Example

In a study examining the anti-inflammatory effects of various nicotinic acid derivatives, this compound was tested alongside ibuprofen as a reference compound. The results indicated comparable efficacy in reducing inflammatory markers in vitro, highlighting its potential as a therapeutic agent for inflammatory conditions .

Propriétés

IUPAC Name |

6-sulfopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5S/c8-6(9)4-1-2-5(7-3-4)13(10,11)12/h1-3H,(H,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGALTBEUGHZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376517 | |

| Record name | 6-Sulfonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17624-03-2 | |

| Record name | 6-Sulfonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.